(4E)-2,2,5,9-tetramethyldeca-4,8-dienal is an organic compound characterized by its unique molecular structure and properties. It is classified as a long-chain aldehyde with multiple double bonds, specifically located at the 4 and 8 positions of the carbon chain. The compound has a molecular formula of and a molecular weight of approximately 224.35 g/mol. Its systematic name reflects its structure, indicating the presence of four methyl groups and two double bonds.
This compound can be sourced from various natural products and is often studied in the context of organic synthesis and flavor chemistry. It belongs to the broader class of compounds known as polyunsaturated aldehydes, which are significant in both biological systems and industrial applications. The compound is also related to lipid peroxidation products, which are important in understanding oxidative stress in biological systems .
The synthesis of (4E)-2,2,5,9-tetramethyldeca-4,8-dienal can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to maintain the integrity of the double bonds and prevent unwanted side reactions. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are typically employed to monitor the progress and purity of the synthesis.
The molecular structure of (4E)-2,2,5,9-tetramethyldeca-4,8-dienal features a linear carbon chain with four methyl substituents and two conjugated double bonds. The structural representation can be described as follows:
(4E)-2,2,5,9-tetramethyldeca-4,8-dienal can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric hindrance from the methyl groups, which may affect reaction rates and mechanisms.
The mechanism by which (4E)-2,2,5,9-tetramethyldeca-4,8-dienal exerts its effects in biological systems is primarily through its role as a signaling molecule or a precursor in metabolic pathways:
(4E)-2,2,5,9-tetramethyldeca-4,8-dienal finds applications in various fields:
The enzymatic synthesis of aliphatic aldehydes like (4E)-2,2,5,9-tetramethyldeca-4,8-dienal (C₁₄H₂₄O) leverages pyridoxal 5'-phosphate (PLP)-dependent enzymes. These biocatalysts facilitate decarboxylation and transamination reactions through covalent substrate-cofactor adducts. A key intermediate is the quinonoid species, formed via α-deprotonation of the PLP-aldimine complex. This intermediate enables stereoselective protonation or radical addition at the α-carbon, critical for aldehyde chirality [3]. Recent advances show engineered PLP enzymes (e.g., variants of Pyrococcus furiosus tryptophan synthase) can edit α-stereochemistry, yielding either enantiomer of aldehydes through precise control of proton-coupled electron transfer (PCET) steps [3]. For instance, the "2B9" variant (l-PfPLPβ) achieves enantiomeric ratios up to 93:7 in analogous reactions, suggesting potential applicability to terpene-derived aldehydes [3].
Table 1: Key Identifiers of (4E)-2,2,5,9-Tetramethyldeca-4,8-dienal
| Property | Value |
|---|---|
| Systematic Name | (4E)-2,2,5,9-Tetramethyldeca-4,8-dienal |
| Molecular Formula | C₁₄H₂₄O |
| SMILES | CC(=CCCC(=CCC(C)(C)C=O)C)C |
| InChIKey | WNMULXZVYDQAHP-UHFFFAOYSA-N |
| PubChem CID | 103740 |
Lipoxygenases (LOXs) catalyze the stereoselective peroxidation of polyunsaturated terpenes, forming hydroperoxide intermediates that decompose into aldehydes. For (4E)-2,2,5,9-tetramethyldeca-4,8-dienal, this process likely involves:
Table 2: Enzyme Engineering Strategies for Aldehyde Synthesis
| Enzyme Class | Engineering Target | Stereochemical Outcome |
|---|---|---|
| PLP-Dependent | Active site polarity | Enantiomeric ratio >90:10 |
| Lipoxygenase | Substrate-binding pocket size | Regioselective oxygenation |
| Photoredox-PLP hybrid | Radical entry tunnel geometry | Diastereoselective radical addition |
Plant enzymatic systems exhibit stringent substrate discrimination for terpene aldehydes. Key specificity determinants include:
Table 3: Substrate Tolerance of Terpene-Modifying Enzymes
| Structural Feature | Enzyme Compatibility | Impact on Yield |
|---|---|---|
| C4/C8 conjugated diene | High | 70–85% |
| C2 gem-dimethyl group | Moderate | 50–65% |
| Δ³,⁴ double bond | Low | <20% |
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9